NS 11021

Description

Propriétés

IUPAC Name |

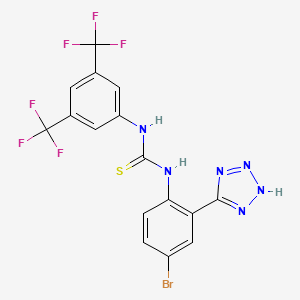

1-[3,5-bis(trifluoromethyl)phenyl]-3-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9BrF6N6S/c17-9-1-2-12(11(6-9)13-26-28-29-27-13)25-14(30)24-10-4-7(15(18,19)20)3-8(5-10)16(21,22)23/h1-6H,(H2,24,25,30)(H,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDKAFDIKYQMOMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C2=NNN=N2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9BrF6N6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956014-19-0 | |

| Record name | 956014-19-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NS 11021 on BK Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of action of NS 11021, a potent activator of large-conductance Ca²⁺-activated potassium (BK) channels. The information presented herein is curated from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action: Pore Hydration and Stabilization of the Open State

This compound facilitates the activation of BK channels primarily by a mechanism that is distinct from the canonical voltage- and Ca²⁺-dependent activation pathways.[1] The core of its action lies in its ability to enhance the hydration of the inner pore of the channel.[2][3][4][5] This increased hydration promotes the opening of the hydrophobic gate, a critical constriction in the ion permeation pathway that regulates ion flow in the closed state.[2][3][4][5]

This compound is a negatively charged activator (NCA) that is thought to bind non-specifically within the hydrophobic inner pore of the BK channel's α subunit in a 1:1 molar ratio.[2][3][6] Its binding is dynamic and does not significantly impact the conformation of the selectivity filter.[2][3] Instead, the charged tetrazol-phenyl group of the molecule increases the water density within the pore, thereby lowering the energetic barrier for potassium ion permeation.[2][3][4][5] This stabilization of the open state of the pore-gate equilibrium leads to a significant increase in the channel's open probability (Po).[1][2][7]

Notably, the action of this compound exhibits minimal voltage dependence and is largely independent of the cytosolic Ca²⁺ concentration, suggesting it does not directly interact with the voltage-sensing domains (VSDs) or the cytosolic tail domain (CTD) which contains the Ca²⁺ bowl.[1][2][3][6]

Quantitative Effects on BK Channel Gating and Kinetics

The interaction of this compound with BK channels leads to measurable changes in their electrophysiological properties. These effects have been quantified across various experimental conditions, and the key data are summarized in the tables below.

Table 1: Effect of this compound on the Half-Maximal Activation Voltage (V½) of BK Channels

| Ca²⁺ Concentration | This compound Concentration (µM) | V½ (mV) | Fold Shift in V½ | Reference |

| 0 µM (nominal) | 0 | 238 ± 8.1 | - | [1] |

| 30 | 161 ± 2.6 | 1.48 | [1] | |

| 1 µM | 0 | Not Reported | - | |

| 30 | Not Reported | - | ||

| 10 µM | 0 | 23.4 ± 2.0 | - | [1] |

| 0.1 | 23.1 ± 4.6 | ~1.01 | [1] | |

| 1 | 7.8 ± 2.3 | ~3 | [1] | |

| 10 | -8.2 ± 2.3 | >3.8 | [1] | |

| 30 | -38.5 ± 3.4 | >1.6 | [1] | |

| 100 µM | 0 | 214 ± 3.4 | - | [1] |

| 30 | 158 ± 2.0 | 1.35 | [1] |

Table 2: Effect of this compound on BK Channel Deactivation Time Constant (τ_deactivation) at -200 mV

| Ca²⁺ Concentration | This compound Concentration (µM) | τ_deactivation (ms) | Fold Increase in τ_deactivation | Reference |

| 0 µM (nominal) | 0 | 0.15 ± 0.01 | - | [2] |

| 0.1 | 0.16 ± 0.02 | ~1.07 | [2] | |

| 1 | 0.36 ± 0.05 | 2.4 | [2] | |

| 10 | 0.65 ± 0.08 | 4.33 | [2] | |

| 30 | 0.79 ± 0.12 | 5.27 | [2] | |

| 10 µM | 0 | 0.44 ± 0.04 | - | [1] |

| 0.1 | 0.55 ± 0.07 | 1.25 | [1] | |

| 1 | 0.92 ± 0.15 | 2.09 | [1] | |

| 10 | 1.29 ± 0.22 | 2.93 | [1] | |

| 30 | 2.66 ± 0.31 | 6.05 | [1] | |

| 100 µM | 0 | 0.53 ± 0.04 | - | [1] |

| 0.1 | 0.56 ± 0.12 | ~1.06 | [1] | |

| 1 | 0.99 ± 0.11 | 1.87 | [1] | |

| 10 | 2.01 ± 0.22 | 3.79 | [1] | |

| 30 | 3.22 ± 0.25 | 6.08 | [1] |

Table 3: Effect of this compound on BK Channel Open Probability (Po) and Single-Channel Properties

| Parameter | Condition | Value | Fold Change | Reference |

| Open Probability (Po) | 0 µM this compound (nominal 0 Ca²⁺, -80 mV) | (3.5 ± 0.8) x 10⁻⁶ | - | [1] |

| 30 µM this compound (nominal 0 Ca²⁺, -80 mV) | (2.2 ± 0.6) x 10⁻⁴ | 62-fold increase | [1] | |

| Mean Open Time | 0 µM this compound (nominal 0 Ca²⁺, < -60 mV) | 0.15 ms | - | [1][2][7] |

| 30 µM this compound (nominal 0 Ca²⁺, < -60 mV) | 0.52 ms | 3.47-fold increase | [1][2][7] | |

| Single-Channel Conductance | With and without this compound | No significant change | - | [2][3] |

| EC₅₀ | Various voltages and Ca²⁺ concentrations | 0.4 - 2.1 µM | - | [2][3] |

| Binding Free Energy (calculated) | -8.3 ± 0.7 kcal/mol | - | [2][3][5] | |

| Equivalent K_D (calculated) | 0.3 - 3.1 µM | - | [2][3][5] |

Experimental Protocols

The elucidation of this compound's mechanism of action has been made possible through a combination of electrophysiological and computational techniques.

Patch-Clamp Electrophysiology

-

Cell Line and Channel Expression: Human embryonic kidney (HEK-293T) cells are commonly used for heterologous expression of the human BK channel α subunit (hSlo1).[1]

-

Recording Configuration: Inside-out patch-clamp configuration is the primary method used to allow for the controlled application of this compound and varying Ca²⁺ concentrations to the intracellular face of the channel.[1]

-

Solutions:

-

Pipette Solution (extracellular): Typically contains (in mM): 140 KCl, 20 KOH, 10 HEPES, and 2 MgCl₂, with the pH adjusted to 7.2.

-

Bath Solution (intracellular): Typically contains (in mM): 140 KCl, 20 KOH, 10 HEPES, and varying concentrations of free Ca²⁺ buffered with HEDTA or EGTA, with the pH adjusted to 7.2.

-

-

Voltage Protocols:

-

G-V relations: To determine the voltage dependence of activation, cells are held at a negative potential (e.g., -80 mV) and then stepped to a range of depolarizing potentials. Tail currents are measured upon repolarization to a fixed negative potential.

-

Deactivation kinetics: Channels are first activated with a depolarizing pulse and then stepped to various hyperpolarizing potentials to measure the time course of channel closing.

-

Single-channel recording: Performed at negative voltages (e.g., -80 mV) in the nominal absence of Ca²⁺ to isolate the intrinsic gating of the channel.

-

Molecular Dynamics (MD) Simulations

-

System Setup: Atomistic simulations are performed using a model of the human BK channel (e.g., based on PDB: 6v3g) embedded in a lipid bilayer (e.g., POPC) and solvated with water and ions (e.g., KCl).

-

Force Field: A combination of force fields such as CHARMM36m for the protein and lipids, and CGenFF for the this compound molecule, is often employed.

-

Simulation Protocol:

-

Equilibration: The system is first equilibrated to the desired temperature and pressure.

-

Production runs: Long-timescale simulations (hundreds of nanoseconds) are run to observe the dynamics of this compound binding and its effect on pore hydration.

-

Umbrella Sampling: This enhanced sampling technique is used to calculate the potential of mean force (PMF) and determine the binding free energy of this compound within the channel pore.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key pathways and workflows described in this guide.

References

- 1. Molecular mechanism of BK channel activation by the smooth muscle relaxant NS11021 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Small molecule NS11021 promotes BK channel activation by increasing inner pore hydration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Small Molecule NS11021 Promotes BK Channel Activation by Increasing Inner Pore Hydration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Molecular mechanism of BK channel activation by the smooth muscle relaxant NS11021 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to NS 11021: A Potent Activator of Large-Conductance Ca2+-Activated Potassium (BK) Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and pharmacological effects of NS 11021, a potent and specific activator of the large-conductance Ca2+-activated potassium (BK) channels, also known as KCa1.1 or Maxi-K channels. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in fields where modulation of BK channel activity is a therapeutic target.

Chemical Structure and Properties of this compound

This compound is a synthetic organic compound belonging to the biarylthiourea class. Its chemical structure is characterized by a central thiourea (B124793) group linking a 4-bromo-2-(2H-tetrazol-5-yl)phenyl moiety and a 3,5-bis(trifluoromethyl)phenyl moiety.

| Property | Value |

| IUPAC Name | N'-[3,5-bis(trifluoromethyl)phenyl]-N-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]thiourea[1] |

| SMILES String | S=C(NC1=CC(C(F)(F)F)=CC(C(F)(F)F)=C1)NC2=CC=C(Br)C=C2C3=NNN=N3[1] |

| Molecular Formula | C16H9BrF6N6S |

| Molecular Weight | 511.24 g/mol |

| CAS Number | 956014-19-0 |

Mechanism of Action and Signaling Pathway

This compound functions as a potent and specific activator of BK channels.[2] Its mechanism of action does not involve altering the single-channel conductance but rather modulates the channel's gating kinetics to increase the probability of the channel being in the open state.

Extensive research, including molecular dynamics simulations, has revealed that this compound binds to the inner pore of the BK channel in its deactivated state. This binding is described as nonspecific and dynamic. The presence of the negatively charged tetrazol-phenyl group of this compound within the hydrophobic pore significantly enhances the hydration of this region. This increased hydration promotes the opening of the channel's hydrophobic gate, thereby shifting the equilibrium towards the open conformation. This mechanism explains the observed increase in the channel's intrinsic open probability.[3]

The activation of BK channels by this compound leads to an efflux of potassium ions (K+) from the cell, which in turn causes hyperpolarization of the cell membrane. This hyperpolarization reduces the excitability of the cell.

Quantitative Pharmacological Data

The following table summarizes key quantitative data from various studies investigating the effects of this compound.

| Parameter | Value | Cell/Tissue Type | Experimental Condition | Reference |

| EC50 | 0.4 - 2.1 µM | - | - | [3] |

| Binding Free Energy (Computed) | -8.3 ± 0.7 kcal/mol | Deactivated BK channels | Atomistic simulations | [3] |

| Dissociation Constant (KD) (Computed) | 0.3 - 3.1 µM | Deactivated BK channels | Atomistic simulations | [3] |

| Increase in Open Probability (Po) | ~3-fold | Urinary bladder smooth muscle cells | 3 µM this compound, +40 mV | [4] |

| Increase in Open Probability (Po) | 62-fold | HEK293 cells expressing hKCa1.1 | 30 µM this compound, -80 mV, nominal 0 Ca2+ | [5] |

| Increase in Whole-Cell Outward Current | ~3-fold | Urinary bladder smooth muscle cells | 3 µM this compound, +40 mV | [6] |

| Reduction in Spontaneous Action Potential Frequency | ~50% | Guinea pig urinary bladder strips | 3 µM this compound | [4] |

| Reduction in Spontaneous Phasic Contractions | ~50% | Guinea pig urinary bladder strips | 3 µM this compound | [7] |

| Maximal Inhibition of EFS-induced Contractions | 89 ± 5% | Rat corpus cavernosum strips | 100 µM this compound | [8] |

| pD2 for Inhibition of EFS-induced Contractions | 4.7 ± 0.3 | Rat corpus cavernosum strips | - | [8] |

Key Experimental Protocols

This section outlines the methodologies employed in key experiments cited in the literature to characterize the effects of this compound.

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the primary technique used to study the effects of this compound on BK channel activity. Both whole-cell and single-channel recording configurations are utilized.

Experimental Workflow:

Methodological Details from a Study on Urinary Bladder Smooth Muscle:

-

Cell Preparation: Single smooth muscle cells were isolated from guinea pig urinary bladders.

-

Recording Configuration: Inside-out and perforated patch-clamp configurations were used.

-

Solutions:

-

Symmetrical K+ solutions (for single-channel recordings): Containing 140 mM K+. Free Ca2+ concentration was buffered to 300 nM.

-

Pipette solution (for perforated patch): Contained (in mM): 110 K-aspartate, 30 KCl, 10 NaCl, 1 MgCl2, 10 HEPES, and 0.05 EGTA, pH adjusted to 7.2 with NaOH.

-

Bath solution (for perforated patch): Contained (in mM): 134 NaCl, 6 KCl, 1 MgCl2, 2 CaCl2, 10 glucose, and 10 HEPES, pH adjusted to 7.4 with NaOH.

-

-

Voltage Protocol (Whole-Cell): From a holding potential of -70 mV, voltage steps of 250 ms (B15284909) duration were applied in 10-mV increments up to +50 mV.[6]

-

Data Analysis: Single-channel open probability (Po) was calculated. Whole-cell currents were normalized to cell capacitance (pA/pF).

Molecular Dynamics (MD) Simulations

Computational simulations have been instrumental in elucidating the molecular mechanism of this compound's action.

Methodological Details from a Study of this compound Binding to the BK Channel:

-

System Setup: The structure of the human BK channel in the Ca2+-free, deactivated state was used. This compound was parameterized using the CHARMM General Force Field (CGenFF). The channel was embedded in a lipid bilayer and solvated with water and ions.

-

Simulation Protocol: Umbrella sampling simulations were performed to calculate the potential of mean force (PMF) and the binding free energy of this compound to the channel pore. Multiple simulation windows were run for extended periods (e.g., 100 ns) to ensure convergence.

-

Data Analysis: The binding free energy and the dissociation constant (KD) were derived from the PMF profile. The effect of this compound on pore hydration was analyzed by counting the number of water molecules in the hydrophobic gate region.[3][9]

Conclusion

This compound is a well-characterized, potent, and specific activator of BK channels. Its unique mechanism of action, involving the enhancement of pore hydration, provides a valuable tool for studying the physiological and pathological roles of BK channels. The comprehensive data presented in this guide, including its chemical properties, mechanism of action, quantitative pharmacology, and experimental methodologies, will aid researchers and drug development professionals in their efforts to explore the therapeutic potential of modulating BK channel activity.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Small Molecule NS11021 Promotes BK Channel Activation by Increasing Inner Pore Hydration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BK channel activation by NS11021 decreases excitability and contractility of urinary bladder smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanism of BK channel activation by the smooth muscle relaxant NS11021 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. BK channel activation by NS11021 decreases excitability and contractility of urinary bladder smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NS11021, a novel opener of large-conductance Ca2+-activated K+ channels, enhances erectile responses in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to NS 11021: A KCa1.1 Channel Opener

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS 11021 is a potent and selective small-molecule activator of the large-conductance Ca2+-activated potassium channel (KCa1.1), also known as the BK channel.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, electrophysiological properties, and relevant experimental protocols. Quantitative data from various studies are summarized for comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its function and application in research and drug development.

Introduction to this compound and KCa1.1 Channels

Large-conductance Ca2+- and voltage-activated K+ channels (KCa1.1/BK/MaxiK) are crucial regulators of numerous physiological processes, including smooth muscle tone, neuronal excitability, and neurotransmitter release.[2] These channels are ubiquitously expressed and serve as a vital link between intracellular calcium levels and cellular membrane potential.[2][3] The activation of KCa1.1 channels leads to potassium efflux, resulting in membrane hyperpolarization and a subsequent reduction in cellular excitability.

This compound, chemically identified as N'-[3,5-Bis(trifluoromethyl)phenyl]-N-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]thiourea, has emerged as a valuable pharmacological tool for studying KCa1.1 channel function.[1][4] It exhibits significantly higher potency and specificity compared to older generation BK channel openers like NS1619.[2][5]

Mechanism of Action

This compound activates KCa1.1 channels by directly interacting with the channel protein.[1] Atomistic simulations and experimental data suggest a non-specific, dynamic binding of this compound to the hydrophobic inner pore of the deactivated BK channel.[6][7] The binding is primarily driven by hydrophobic interactions of its nonpolar moieties.[7]

The key to its mechanism lies in the charged tetrazol-phenyl group of the molecule.[6][7] Once bound within the pore, this charged group significantly enhances the hydration of the hydrophobic gate, which is believed to be the primary barrier to ion permeation in the closed state.[6][7] This increased hydration promotes the opening of the gate, thereby increasing the channel's intrinsic open probability.[6][7] This mechanism is supported by the observation that this compound reduces the free energy barrier for K+ permeation by approximately 3 kcal/mol.[6][7]

Importantly, this compound alters the gating kinetics of the channel to favor the open state but does not affect the single-channel conductance.[1][2] Its activity shows little dependence on intracellular Ca2+ concentration or membrane voltage, suggesting it does not significantly interact with the Ca2+ sensing domain or the voltage sensor.[7]

Electrophysiological Effects and Quantitative Data

This compound consistently demonstrates a potent activating effect on KCa1.1 channels across various experimental systems. Its primary electrophysiological signature is a concentration-dependent leftward shift in the voltage-activation curve of the channel, meaning the channel is more likely to open at more negative membrane potentials.[2][8]

Table 1: Quantitative Electrophysiological Data for this compound

| Parameter | Value | Cell Type/System | Experimental Condition | Reference |

| EC50 | 0.4 - 2.1 µM | Not specified | Not specified | [6][7] |

| Fold Increase in Current | ~3-fold (at 3 µM) | Urinary Bladder Smooth Muscle | Whole-cell patch clamp | [9] |

| Fold Increase in Current | ~15-fold (at 10 µM, +100 mV) | Panc-1 cells | Whole-cell patch clamp | [10] |

| Fold Increase in Current | ~26-fold (at 10 µM, +100 mV) | IGR39 cells | Whole-cell patch clamp | [10] |

| Increase in Open Probability (Po) | ~3-fold (at 3 µM) | Urinary Bladder Smooth Muscle | Single-channel recording | [9] |

| Increase in Intrinsic Opening | ~62-fold (at 30 µM) | Not specified | Not specified | [6][7] |

| Binding Free Energy (ΔGbind) | -8.3 ± 0.7 kcal/mol | Deactivated BK pore (simulation) | Umbrella sampling | [6] |

| Dissociation Constant (KD) | 0.3 - 3.1 µM | Deactivated BK pore (simulation) | Calculated from ΔGbind | [6][7] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is fundamental for characterizing the effect of this compound on KCa1.1 channel currents in native cells or heterologous expression systems.

Objective: To measure macroscopic KCa1.1 currents in response to voltage steps in the absence and presence of this compound.

Materials:

-

Cells: HEK293 cells stably expressing hKCa1.1, isolated smooth muscle cells, or other cells of interest.

-

External Solution (aCSF): Composition can vary, but a typical solution contains (in mM): 110 NaCl, 5 KCl, 2 MgCl2, 0.16 CaCl2, 10 Na-HEPES, 10 glucose, and other components as needed. pH adjusted to 7.0-7.4.[4]

-

Internal (Pipette) Solution: A typical solution contains (in mM): K+ as the primary cation, a pH buffer (e.g., HEPES), and a Ca2+ buffer (e.g., EGTA) to clamp the intracellular free Ca2+ concentration at a desired level.

-

This compound Stock Solution: Typically prepared in DMSO at a high concentration (e.g., 10-100 mM) and then diluted to the final working concentration in the external solution.[1][4]

-

Patch-Clamp Setup: Includes an inverted microscope, micromanipulator, patch-clamp amplifier, data acquisition system, and perfusion system.[11][12]

Procedure:

-

Cell Preparation: Isolate or culture cells on coverslips suitable for microscopy.

-

Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-8 MΩ when filled with the internal solution.[4]

-

Seal Formation: Approach a target cell with the micropipette under positive pressure. Upon contact, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.[13]

-

Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.[14]

-

Data Recording:

-

Clamp the cell at a holding potential (e.g., -50 mV).[4]

-

Apply a series of voltage steps (e.g., from -100 mV to +80 mV) to elicit KCa1.1 currents.[4]

-

Record baseline currents in the control external solution.

-

Perfuse the cell with the external solution containing the desired concentration of this compound and repeat the voltage-step protocol.

-

Perform a washout step by perfusing with the control solution to assess the reversibility of the effect.

-

-

Data Analysis: Measure the current amplitude at each voltage step. Construct current-voltage (I-V) and conductance-voltage (G-V) relationships to determine the effect of this compound on channel activation.

Experimental Workflow: Whole-Cell Patch-Clamp

Caption: Workflow for whole-cell patch-clamp experiments.

Signaling Pathways and Physiological Relevance

Activation of KCa1.1 channels by this compound has significant downstream physiological effects. By hyperpolarizing the cell membrane, this compound can reduce the activity of voltage-gated Ca2+ channels, leading to a decrease in intracellular Ca2+ concentration and subsequent cellular responses.

Signaling Pathway: Smooth Muscle Relaxation

References

- 1. This compound | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]

- 2. The small molecule NS11021 is a potent and specific activator of Ca2+-activated big-conductance K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physiological Roles and Therapeutic Potential of Ca2+ Activated Potassium Channels in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NS11021, a novel opener of large-conductance Ca2+-activated K+ channels, enhances erectile responses in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BK channel activators and their therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Small molecule NS11021 promotes BK channel activation by increasing inner pore hydration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The action of a BK channel opener - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. NS-11021 Modulates Cancer-Associated Processes Independently of BK Channels in Melanoma and Pancreatic Duct Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Whole Cell Patch Clamp Protocol [protocols.io]

- 12. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 13. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]

- 14. docs.axolbio.com [docs.axolbio.com]

An In-depth Technical Guide to the Discovery and Development of NS 11021

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

NS 11021 is a synthetic organic small molecule that has been identified as a potent and specific activator of large-conductance Ca²⁺-activated potassium channels (BKCa, KCa1.1). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and pharmacological profile of this compound. It includes a detailed summary of quantitative data from various preclinical studies, in-depth experimental protocols, and visualizations of its signaling pathway and experimental workflows. While this compound demonstrates high specificity for BKCa channels at lower concentrations, this guide also addresses its off-target effects, particularly the induction of a BK channel-independent increase in intracellular calcium at higher concentrations. The information presented herein is intended to serve as a valuable resource for researchers investigating BKCa channel modulation and for professionals involved in the development of novel therapeutics targeting these channels.

Introduction

Large-conductance Ca²⁺-activated potassium (BKCa) channels are ubiquitously expressed and play a crucial role in regulating a diverse range of physiological processes, including smooth muscle tone, neuronal excitability, and neurotransmitter release. Their ability to integrate changes in intracellular calcium concentration and membrane potential makes them key modulators of cellular function. Consequently, BKCa channels have emerged as attractive therapeutic targets for a variety of pathological conditions, including cardiovascular diseases, urinary incontinence, erectile dysfunction, and certain neurological disorders.

This compound, with the chemical name N'-[3,5-Bis(trifluoromethyl)phenyl]-N-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]thiourea, was developed as a novel opener of BKCa channels.[1] It has been demonstrated to be more potent than earlier generation BKCa channel activators like NS 1619.[2] This document details the key findings related to the pharmacology of this compound.

Mechanism of Action

This compound is a direct activator of the BKCa channel.[1] Its primary mechanism of action involves binding to the channel, which leads to a hyperpolarizing shift in the voltage-dependence of activation.[3] This means that at any given intracellular calcium concentration and membrane potential, the probability of the channel being in the open state is increased in the presence of this compound.

Recent computational studies suggest that this compound binds to a hydrophobic inner pore of the BK channel in a non-specific and dynamic manner.[4][5] This binding is proposed to increase the hydration of the pore, which in turn lowers the energy barrier for potassium ion permeation and promotes the open conformation of the channel's hydrophobic gate.[4][5] Notably, this compound can bind to both the open and closed conformations of the BKCa channel.[1]

Signaling Pathway

The activation of BKCa channels by this compound leads to an increased efflux of potassium ions from the cell, resulting in hyperpolarization of the cell membrane. This hyperpolarization has different physiological consequences depending on the cell type. In smooth muscle cells, for instance, it leads to the closure of voltage-gated calcium channels, a decrease in intracellular calcium concentration, and subsequent muscle relaxation.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Potency and Efficacy

| Parameter | Cell/Tissue Type | Value | Reference |

| EC₅₀ | hKCa1.1 in Xenopus oocytes | ~10 µM | [3] |

| K_D | Deactivated BK channels (calculated) | 0.3-3.1 µM | [4][5] |

| pD₂ | Rat corpus cavernosum (phenylephrine-contracted) | 4.8 ± 0.1 | [2] |

| pD₂ | Rat penile arteries (phenylephrine-contracted) | 5.1 ± 0.1 | [2] |

| pD₂ | Rat corpus cavernosum (EFS-induced contraction) | 4.7 ± 0.3 | [2] |

| Increase in Open Probability (Po) | hslo1-WT channels (-80 mV, 0 Ca²⁺, 30 µM this compound) | 62-fold | [1] |

| Increase in Current | hKCa1.1 in Xenopus oocytes (3 µM this compound) | 74 ± 24% | [3] |

| Increase in Current | hKCa1.1 in Xenopus oocytes (10 µM this compound) | 273 ± 59% | [3] |

| Increase in Current | hKCa1.1 in Xenopus oocytes (30 µM this compound) | 581 ± 94% | [3] |

| Increase in Current | IGR39 melanoma cells (+100 mV, 10 µM this compound) | 26-fold | [2] |

| Increase in Current | Panc-1 pancreatic cancer cells (+100 mV, 10 µM this compound) | 15-fold | [2] |

Table 2: Electrophysiological Effects

| Parameter | Cell/Tissue Type | Effect | Concentration | Reference |

| Membrane Potential | Urinary bladder smooth muscle | No significant change in resting potential | 3 µM | [6] |

| Action Potential Frequency | Urinary bladder smooth muscle | Reduced by ~50% | 3 µM | [6] |

| Current Reversal Potential Shift | Rat corpus cavernosum SMCs | -28.0 ± 5.8 mV | 10 nM | [2] |

| -36.9 ± 3.7 mV | 100 nM | [2] | ||

| -48.0 ± 4.6 mV | 1 µM | [2] | ||

| Mean Open Time | hslo1-WT channels (-80 mV, 0 Ca²⁺) | Increased from 0.15 ms (B15284909) to 0.52 ms | 30 µM | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and characterization of this compound.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This protocol is used to study the effect of this compound on cloned BKCa channels expressed in a heterologous system.

Workflow Diagram:

Methodology:

-

Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.[7]

-

cRNA Injection: Oocytes are injected with cRNA encoding the human BKCa channel α-subunit (hKCa1.1).[7]

-

Incubation: Injected oocytes are incubated for 2-7 days at 18°C to allow for channel expression.[7]

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with a control bath solution.

-

The oocyte is impaled with two microelectrodes (one for voltage clamping, one for current recording).

-

Membrane potential is held at a specific voltage (e.g., -60 mV), and currents are elicited by voltage steps or ramps.

-

After recording baseline currents, the oocyte is perfused with a solution containing this compound at various concentrations.

-

Currents are recorded in the presence of the compound to determine its effect.

-

A washout step with the control solution is performed to assess the reversibility of the effect.

-

Patch-Clamp Electrophysiology in Mammalian Cells

This protocol is used to study the effects of this compound on BKCa channels in either native cells or mammalian cell lines stably expressing the channel (e.g., HEK293).

Methodology:

-

Cell Culture: HEK293 cells stably expressing hKCa1.1 or other cell types of interest (e.g., primary smooth muscle cells, cancer cell lines) are cultured under standard conditions.[2]

-

Patch-Clamp Recording:

-

Whole-cell or inside-out patch-clamp configurations are used.

-

Glass micropipettes with a resistance of 3-5 MΩ are filled with an intracellular solution. The extracellular solution is the bath solution.

-

A gigaohm seal is formed between the pipette tip and the cell membrane.

-

The membrane patch is then ruptured (whole-cell) or excised (inside-out).

-

Membrane currents are recorded in response to voltage protocols (e.g., voltage steps from -80 mV to +120 mV).

-

This compound is applied to the bath (whole-cell) or the intracellular face of the patch (inside-out) via a perfusion system.

-

Isometric Tension Recordings in Smooth Muscle Tissues

This protocol assesses the functional effect of this compound on smooth muscle contractility.

Methodology:

-

Tissue Preparation: Smooth muscle tissues, such as strips of corpus cavernosum or urinary bladder, are dissected and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.[2][6]

-

Tension Recording: The tissues are connected to isometric force transducers to record changes in tension.

-

Experimental Protocol:

-

Tissues are pre-contracted with an agonist such as phenylephrine (B352888) or high potassium solution.

-

Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

-

The resulting relaxation is recorded, and concentration-response curves are generated to determine potency (pD₂ value).

-

To confirm the involvement of BKCa channels, experiments can be repeated in the presence of a selective BKCa channel blocker like iberiotoxin.

-

Intracellular Calcium Measurement

This protocol is used to investigate the off-target effects of this compound on intracellular calcium concentration.

Methodology:

-

Cell Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Indo-1 AM. These dyes cross the cell membrane and are cleaved by intracellular esterases, trapping them inside the cell.[8][9][10]

-

Fluorescence Measurement:

-

The fluorescence of the dye is measured using a fluorescence plate reader or a flow cytometer.

-

The dye's fluorescence properties change upon binding to calcium. For ratiometric dyes like Fura-2 and Indo-1, the ratio of fluorescence at two different excitation or emission wavelengths is used to determine the intracellular calcium concentration.

-

-

Experimental Protocol:

-

Baseline fluorescence is recorded before the addition of any compound.

-

This compound is added to the cells, and the change in fluorescence is monitored over time.

-

Experiments can be performed in the presence and absence of extracellular calcium to determine the source of the calcium increase (influx from the extracellular space or release from intracellular stores).

-

Off-Target and BK Channel-Independent Effects

While this compound is a potent and specific activator of BKCa channels at submicromolar and low micromolar concentrations, studies have revealed off-target effects at higher concentrations.

-

Activation of other potassium channels: At concentrations of 1 µM and higher, this compound has been shown to activate an outward rectifying potassium current that is sensitive to tetraethylammonium (B1195904) (TEA), suggesting an effect on voltage-gated potassium channels.[2]

-

BK channel-independent increase in intracellular calcium: In some cancer cell lines, this compound has been observed to cause an increase in intracellular calcium concentration that is independent of BK channel activation. This effect is dependent on the presence of extracellular calcium, suggesting that this compound may directly or indirectly activate a calcium-permeable conductance in the plasma membrane.[2]

Logical Relationship Diagram:

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathological roles of BKCa channels. Its high potency and specificity at lower concentrations make it a suitable probe for elucidating the function of these channels in various cellular processes. However, researchers should be mindful of its potential off-target effects at higher concentrations, particularly the activation of other potassium channels and the BK channel-independent increase in intracellular calcium. The detailed protocols and quantitative data provided in this guide are intended to facilitate further research into the therapeutic potential of BKCa channel activators and to aid in the design and interpretation of future experiments with this compound.

References

- 1. Molecular mechanism of BK channel activation by the smooth muscle relaxant NS11021 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NS-11021 Modulates Cancer-Associated Processes Independently of BK Channels in Melanoma and Pancreatic Duct Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Small Molecule NS11021 Promotes BK Channel Activation by Increasing Inner Pore Hydration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Patch clamp and perfusion techniques to study ion channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bu.edu [bu.edu]

- 9. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 10. labs.pbrc.edu [labs.pbrc.edu]

NS 11021: A Comprehensive Technical Guide to its Biological Activity and Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS 11021 is a potent and selective small-molecule activator of the large-conductance Ca²⁺-activated potassium channel, also known as the BK channel or KCa1.1.[1][2][3] This channel is a key regulator of neuronal excitability, smooth muscle tone, and other physiological processes, making it an attractive target for therapeutic intervention in a range of disorders, including erectile dysfunction, overactive bladder, and potentially certain neurological conditions.[4][5][6] This document provides an in-depth technical overview of the biological activity, targets, and mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and physiological effects.

Core Mechanism of Action: BKCa Channel Activation

The primary molecular target of this compound is the α-subunit of the BKCa channel.[1] Its mechanism of action does not involve altering the single-channel conductance but rather modulates the channel's gating kinetics to increase its open probability.[7] this compound effectively shifts the voltage- and Ca²⁺-dependence of channel activation, enabling the channel to open at more negative membrane potentials and at lower intracellular calcium concentrations.[3][7] This leads to an increased K⁺ efflux, resulting in membrane hyperpolarization and subsequent relaxation of smooth muscle cells and reduced excitability of neurons.[8][9]

A recent study suggests that this compound promotes BK channel activation by increasing the hydration of the inner pore, which stabilizes the open state of the channel.[10][11] This effect is achieved by the binding of this compound to the pore-gating domain of the channel.[8]

It is important to note that some studies have observed a BK channel-independent increase in intracellular calcium concentration at higher concentrations of this compound, suggesting potential off-target effects that warrant consideration in experimental design and data interpretation.[1]

Quantitative Data: Potency and Efficacy

The potency of this compound in activating BKCa channels is influenced by both membrane voltage and intracellular calcium concentration. The following tables summarize the key quantitative data from electrophysiological studies.

| Experimental Condition (Intracellular Ca²⁺) | Voltage (mV) | EC₅₀ (µM) | Hill Coefficient (nH) | Reference |

| Nominally 0 µM | +70 | 28 | 1.2 | [12] |

| +80 | 20 | 1.1 | [12] | |

| +90 | 8.8 | 1.0 | [12] | |

| +100 | 6.4 | 1.1 | [12] | |

| +110 | 3.4 | 0.8 | [12] | |

| +120 | 2.4 | 1.2 | [12] | |

| 1 µM | +50 | 24 | 1.0 | [12] |

| +60 | 13 | 0.9 | [12] | |

| +70 | 7.5 | 0.7 | [12] | |

| +80 | 4.0 | 0.8 | [12] | |

| +90 | 2.7 | 0.8 | [12] | |

| +100 | 1.5 | 0.8 | [12] | |

| 10 µM | -30 | 26 | 1.6 | [12] |

| -20 | 21 | 1.4 | [12] | |

| -10 | 14 | 1.0 | [12] | |

| +10 | 5.3 | 0.7 | [12] | |

| +20 | 4.9 | 0.7 | [12] |

Table 1: Voltage- and Calcium-Dependent EC₅₀ Values of this compound for BKCa Channel Activation. This table illustrates that the potency of this compound increases with both membrane depolarization and higher intracellular calcium concentrations.

| Parameter | Value | Experimental Conditions | Reference |

| Increase in Open Probability (Po) | ~3-fold | 3 µM this compound, single BK channels in urinary bladder smooth muscle cells | [5][6] |

| 62-fold | 30 µM this compound, nominally 0 Ca²⁺, at voltages less than -60 mV | [7][8] | |

| Increase in Whole-Cell Current | ~3-fold | 3 µM this compound at +40 mV in urinary bladder smooth muscle cells | [13] |

| ~15-fold | 10 µM this compound at +100 mV in Panc-1 cells | [1] | |

| ~26-fold | 10 µM this compound at +100 mV in IGR39 cells | [1] | |

| Calculated Dissociation Constant (KD) | 0.3 - 3.1 µM | Based on binding free energy calculations | [10][11] |

Table 2: Efficacy of this compound on BKCa Channel Activity. This table highlights the significant enhancement of BKCa channel function by this compound across different experimental models.

Signaling Pathways and Physiological Effects

The activation of BKCa channels by this compound initiates a signaling cascade that leads to significant physiological responses, most notably smooth muscle relaxation.

Caption: Signaling pathway of this compound-induced smooth muscle relaxation.

As depicted in the diagram, this compound activation of BKCa channels leads to membrane hyperpolarization. This change in membrane potential causes the closure of voltage-dependent calcium channels (VDCCs), thereby reducing the influx of calcium into the cell. The resulting decrease in intracellular calcium concentration leads to reduced activity of myosin light chain kinase (MLCK), a key enzyme in the contractile machinery of smooth muscle, ultimately resulting in relaxation.[4][14]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of this compound on whole-cell BKCa currents in isolated cells.

1. Cell Preparation:

-

Isolate cells of interest (e.g., smooth muscle cells, HEK293 cells expressing BKCa channels) using standard enzymatic digestion and mechanical dissociation methods.

-

Plate cells on glass coverslips and allow them to adhere.

2. Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 0.1 EGTA, and varying concentrations of free Ca²⁺ (buffered with EGTA/CaCl₂) to achieve desired levels (pH adjusted to 7.2 with KOH).

3. Recording:

-

Use a patch-clamp amplifier and data acquisition system.

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Form a gigaohm seal with the cell membrane and then rupture the patch to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of -80 mV.

-

Apply voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit currents.

-

Perfuse the external solution containing various concentrations of this compound (typically 0.1 to 30 µM) and record the resulting changes in current amplitude and kinetics.[1][7]

Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.

Urinary Bladder Smooth Muscle Contractility Assay

This ex vivo protocol assesses the effect of this compound on the contractility of urinary bladder tissue.

1. Tissue Preparation:

-

Euthanize a small animal (e.g., guinea pig, rat) according to approved institutional protocols.

-

Dissect the urinary bladder and place it in cold Krebs solution.

-

Cut the bladder into longitudinal strips (approximately 2 mm wide and 5-7 mm long).

2. Experimental Setup:

-

Mount the bladder strips in an organ bath containing Krebs solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

-

Attach one end of the strip to a fixed hook and the other to an isometric force transducer connected to a data acquisition system.

-

Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes.

3. Measurement of Contractions:

-

Record spontaneous phasic contractions.

-

Alternatively, induce contractions with an agonist (e.g., carbachol) or electrical field stimulation.

-

Add cumulative concentrations of this compound to the organ bath and record the changes in the force and frequency of contractions.[5][6][13]

Caption: Workflow for urinary bladder smooth muscle contractility assay.

In Vivo Model of Erectile Dysfunction in Rats

This in vivo protocol evaluates the pro-erectile effects of this compound.

1. Animal Preparation:

-

Anesthetize male rats (e.g., Sprague-Dawley) with an appropriate anesthetic (e.g., ketamine/xylazine).

-

Surgically expose the carotid artery for blood pressure monitoring and the corpus cavernosum for intracavernosal pressure (ICP) measurement.

-

Insert and secure catheters in both locations.

2. Experimental Procedure:

-

Stimulate the cavernous nerve electrically to induce erections and record the corresponding ICP and mean arterial pressure (MAP).

-

Administer this compound intravenously or via intracavernosal injection.

-

Repeat the electrical stimulation at various time points after drug administration and record the changes in the ICP/MAP ratio, a measure of erectile function.[4][14]

Caption: In vivo experimental workflow for assessing erectile function in rats.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathophysiological roles of BKCa channels. Its potent and relatively selective activation of these channels provides a means to investigate their involvement in a variety of biological processes. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers to design and execute robust studies utilizing this compound. Further investigation into its potential off-target effects, particularly the BK-independent increase in intracellular calcium, will be crucial for a complete understanding of its pharmacological profile.

References

- 1. NS-11021 Modulates Cancer-Associated Processes Independently of BK Channels in Melanoma and Pancreatic Duct Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Whole Cell Patch Clamp Protocol [protocols.io]

- 4. NS11021, a novel opener of large-conductance Ca2+-activated K+ channels, enhances erectile responses in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BK channel activation by NS11021 decreases excitability and contractility of urinary bladder smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Molecular mechanism of BK channel activation by the smooth muscle relaxant NS11021 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular mechanism of BK channel activation by the smooth muscle relaxant NS11021 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Small molecule NS11021 promotes BK channel activation by increasing inner pore hydration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. BK channel activation by NS11021 decreases excitability and contractility of urinary bladder smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pure.au.dk [pure.au.dk]

The Pharmacology of NS 11021: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS 11021, with the chemical name 1-(3,5-Bis-trifluoromethyl-phenyl)-3-[4-bromo-2-(1H-tetrazol-5-yl)-phenyl]-thiourea, is a potent and specific activator of the large-conductance Ca2+-activated potassium channels (BKCa, KCa1.1).[1][2][3] This document provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative biophysical and physiological effects, and detailed experimental protocols. The information is intended to serve as a technical guide for researchers, scientists, and professionals involved in drug development.

Mechanism of Action

This compound exerts its pharmacological effects by directly modulating the gating properties of BKCa channels.[2][4] It activates KCa1.1 channels in a concentration-dependent manner, starting at concentrations above 0.3 μM.[1][2][5] The primary mechanism involves a parallel shift of the channel's voltage activation curve to more negative potentials, thereby increasing the probability of the channel being in an open state at a given membrane potential and intracellular calcium concentration.[2][4][6] Single-channel analysis has revealed that this compound increases the open probability of the channel by altering its gating kinetics without affecting the single-channel conductance.[2] Computational studies suggest that this compound binds to the hydrophobic inner pore of the BK channel, increasing pore hydration and thereby promoting the open state of the hydrophobic gate.[7][8][9] This activation of BKCa channels leads to an increased potassium efflux, resulting in membrane hyperpolarization and subsequent relaxation of smooth muscle and reduction of neuronal excitability.[10][11]

Signaling Pathway

The signaling pathway initiated by this compound is a direct modulation of the BKCa channel, leading to downstream cellular effects. The following diagram illustrates this pathway.

Caption: Signaling pathway of this compound action.

Quantitative Data

The following tables summarize the key quantitative data regarding the pharmacological effects of this compound from various studies.

Table 1: In Vitro Potency and Efficacy

| Parameter | Value | Cell/Tissue Type | Reference |

| EC50 Range | 0.4 - 2.1 µM | - | [7][10] |

| Binding Free Energy | -8.3 ± 0.7 kcal/mol | Deactivated BK channels | [7][8][9] |

| KD (calculated) | 0.3 - 3.1 µM | Deactivated BK channels | [7][8][9] |

| Current Increase (at 3 µM) | ~3-fold (whole-cell) | Urinary Bladder Smooth Muscle (UBSM) cells | [10][12] |

| Current Increase (at 3 µM) | 171% | hKCa1.1 in X. laevis oocytes | [1] |

| Current Increase (at 10 µM) | 26-fold (at +100 mV) | IGR39 melanoma cells | [13][14] |

| Current Increase (at 10 µM) | ~15-fold (at +100 mV) | Panc-1 pancreatic cancer cells | [13][14] |

| Open Probability (Po) Increase (at 3 µM) | ~3-fold | UBSM cells | [10][12] |

| Open Probability (Po) Increase (at 30 µM) | 62-fold | hslo1-WT channels | [11] |

| pD2 (phenylephrine-contracted penile arteries) | 5.1 ± 0.1 | Rat | [15] |

| pD2 (phenylephrine-contracted corpus cavernosum) | 4.8 ± 0.1 | Rat | [15] |

| pD2 (EFS-induced contractions) | 4.7 ± 0.3 | Rat corpus cavernosum | [15] |

Table 2: Electrophysiological Effects

| Parameter | Effect of this compound | Concentration | Cell/Tissue Type | Reference |

| Current Reversal Potential | Leftward shift to -28.0 ± 5.8 mV | 10 nM | Rat corpus cavernosum SMCs | [15] |

| Current Reversal Potential | Leftward shift to -36.9 ± 3.7 mV | 100 nM | Rat corpus cavernosum SMCs | [15] |

| Current Reversal Potential | Leftward shift to -48.0 ± 4.6 mV | 1 µM | Rat corpus cavernosum SMCs | [15] |

| Action Potential Frequency | Reduced from 20.9 ± 5.9 to 10.9 ± 3.7 per minute | 3 µM | UBSM strips | [10][12] |

| Action Potential Rise Time | Significantly increased (dose-dependent) | 5 or 50 µM | Frog gastrocnemius muscles | [1] |

| Action Potential Repolarization | Reverses deleterious effects of H2O2 | - | Frog skeletal muscle fibers | [1][16] |

| Deactivation Time Constant (at -200 mV) | Increased from 0.15 ms (B15284909) to 0.79 ms | 30 µM | hslo1-WT channels | [6][11] |

| Mean Open Time (at -80 mV) | Increased from 0.15 ms to 0.52 ms | 30 µM | hslo1-WT channels | [11] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further research.

Patch-Clamp Electrophysiology

This protocol is used to measure the effect of this compound on whole-cell membrane currents.

Caption: Workflow for patch-clamp electrophysiology.

Methodology:

-

Cell Preparation: Freshly isolated single smooth muscle cells from tissues like rat corpus cavernosum or cultured cell lines (e.g., HEK293, IGR39, Panc-1) are used.[13][15]

-

Recording: The conventional whole-cell patch-clamp technique is employed. Borosilicate glass pipettes with a specific resistance are filled with an internal solution (e.g., containing K+ as the main cation) and the cell is voltage-clamped at a holding potential (e.g., -50 mV).[13][15]

-

Experimental Procedure:

-

Baseline currents are recorded in response to a series of voltage steps.

-

This compound is applied cumulatively to the external solution at various concentrations (e.g., 10 nM to 10 µM).[15]

-

Currents are recorded at each concentration.

-

To confirm the involvement of BKCa channels, a specific blocker like iberiotoxin (B31492) (IbTX) or paxilline (B40905) is applied.[10][13][15]

-

-

Data Analysis: Current-voltage (I-V) relationships are plotted to determine the effect of this compound on membrane currents and reversal potential.[15]

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to study the effect of this compound on cloned ion channels expressed in a heterologous system.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the desired KCa1.1 channel subunits.[2][5]

-

Recording: After a few days of expression, oocytes are placed in a recording chamber and impaled with two microelectrodes for voltage clamping.

-

Experimental Procedure:

-

Data Analysis: Conductance-voltage (G-V) curves are generated by plotting the normalized tail current as a function of the prepulse potential. The half-maximal activation voltage (V0.5) is determined by fitting the data with a Boltzmann function.

In Vitro Contractility Studies

This protocol assesses the functional effect of this compound on smooth muscle contractility.

Caption: Workflow for in vitro contractility studies.

Methodology:

-

Tissue Preparation: Tissue strips (e.g., rat corpus cavernosum or penile arteries) are dissected and mounted in organ baths containing a physiological salt solution, maintained at 37°C and bubbled with a gas mixture.[12][15]

-

Experimental Procedure:

-

The tissues are allowed to equilibrate under a resting tension.

-

Contractions are induced using a contractile agent like phenylephrine (B352888) or by electrical field stimulation (EFS).[15]

-

Once a stable contraction is achieved, this compound is added to the bath in a cumulative manner.

-

The resulting relaxation is recorded.

-

-

Data Analysis: Concentration-response curves are constructed, and pD2 values (the negative logarithm of the EC50) are calculated to quantify the potency of this compound.[15]

Selectivity Profile

This compound exhibits a high degree of selectivity for BKCa channels. At a concentration of 10 µM, it did not show any significant effect on a number of cloned voltage-gated potassium (Kv) channels, nor on endogenous Na+ and Ca2+ (L- and T-type) channels in guinea pig cardiac myocytes.[2] However, at higher concentrations (≥1 µM), it may activate an additional outward rectifying potassium current, and at 30 µM, it has been shown to increase the current of voltage-gated Kv7.4 channels.[15]

Therapeutic Potential

The ability of this compound to relax smooth muscle and reduce excitability suggests its potential therapeutic application in various conditions, including:

-

Erectile Dysfunction: this compound has been shown to enhance erectile responses in rats.[3][15]

-

Overactive Bladder: By decreasing the excitability and contractility of urinary bladder smooth muscle, this compound could be beneficial for treating overactive bladder.[4][10][12]

-

Ischemia-Reperfusion Injury: Its vasodilatory effects may be protective in conditions of ischemia-reperfusion.[11]

-

Migraine: Studies have used this compound to investigate the role of BK channels in migraine.[4][10]

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathophysiological roles of BKCa channels. Its potency and specificity make it a superior compound compared to older BKCa channel openers like NS1619.[2][4] The detailed information on its mechanism of action, quantitative effects, and experimental protocols provided in this guide serves as a solid foundation for future research and development efforts targeting BKCa channels.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The small molecule NS11021 is a potent and specific activator of Ca2+-activated big-conductance K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. BK channel activators and their therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. Small molecule NS11021 promotes BK channel activation by increasing inner pore hydration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small Molecule NS11021 Promotes BK Channel Activation by Increasing Inner Pore Hydration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Molecular mechanism of BK channel activation by the smooth muscle relaxant NS11021 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. NS-11021 Modulates Cancer-Associated Processes Independently of BK Channels in Melanoma and Pancreatic Duct Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. NS11021, a novel opener of large-conductance Ca2+-activated K+ channels, enhances erectile responses in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. BK channel openers NS1619 and NS11021 reverse hydrogen peroxide-induced membrane potential changes in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Effects of NS 11021 on Cellular Excitability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of NS 11021 on cellular excitability. This compound is a potent and specific activator of large-conductance Ca2+-activated potassium channels (BKCa, KCa1.1), which play a crucial role in regulating the excitability of various cell types.[1][2][3][4][5][6] This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Core Mechanism of Action

This compound exerts its effects on cellular excitability primarily by activating BKCa channels.[2][3][4][7] These channels, present in a wide range of excitable and non-excitable cells, act as a Ca2+-dependent feedback mechanism to regulate physiological processes such as neurotransmitter release, smooth muscle contraction, and blood flow.[4] By opening these channels, this compound increases potassium (K+) efflux, leading to hyperpolarization of the cell membrane. This hyperpolarization generally reduces cellular excitability, making it more difficult for the cell to fire action potentials.[8][9]

The activation of BKCa channels by this compound is characterized by a leftward shift in the channel's voltage-activation curve, meaning the channels open at more negative membrane potentials.[4][10] This effect is achieved by altering the gating kinetics of the channel to increase its open probability, without affecting the single-channel conductance.[1][3][4] Notably, this compound can bind to the channel in both its open and closed conformations.[1][3]

Atomistic simulations suggest that this compound, a negatively charged activator, binds to the hydrophobic inner pore of the BK channel.[11][12] This binding is dynamic and nonspecific, and it significantly enhances the hydration of the pore.[11][12] This increased hydration is thought to promote the opening of the channel's hydrophobic gate, thereby facilitating K+ permeation and increasing the channel's intrinsic opening.[11][12] This mechanism is consistent with experimental observations of a 62-fold increase in the intrinsic opening of BK channels in the presence of this compound.[11][12]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cellular and channel parameters as reported in the scientific literature.

Table 1: Electrophysiological Effects of this compound on BKCa Channels

| Parameter | Cell Type/Expression System | This compound Concentration | Effect | Reference |

| Whole-Cell Current | Rat Corpus Cavernosum Smooth Muscle Cells | 10 nM - 1 µM | Concentration-dependent increase in K+ currents | [7] |

| IGR39 (Melanoma Cell Line) | 10 µM | 26-fold increase in outward current at +100 mV | [13] | |

| Panc-1 (Pancreatic Cancer Cell Line) | 10 µM | ~15-fold increase in outward current at +100 mV | [13] | |

| Single-Channel Open Probability (Po) | Urinary Bladder Smooth Muscle | 3 µM | ~3-fold increase | [14] |

| HEK-293T cells expressing hBKα | 30 µM | 62-fold increase at -80 mV in nominal 0 Ca2+ | [8] | |

| Mean Open Time | HEK-293T cells expressing hBKα | 30 µM | Increased from 0.15 ms (B15284909) to 0.52 ms (at voltages < -60 mV) | [8] |

| Half-Maximal Activation Voltage (V1/2) | HEK-293T cells expressing hBKα (10 µM Ca2+) | 1 µM | Shifted from 23.4 mV to 7.8 mV | [15] |

| 10 µM | Shifted to -8.2 mV | [15] | ||

| 30 µM | Shifted to -38.5 mV | [15] | ||

| Deactivation Time Constant (τ) at -200 mV | HEK-293T cells expressing hBKα (10 µM Ca2+) | 30 µM | Slowed by ~10-fold | [8][16] |

| 1 µM | 0.92 ± 0.15 ms | [15] | ||

| 10 µM | 1.29 ± 0.22 ms | [15] | ||

| 30 µM | 2.66 ± 0.31 ms | [15] | ||

| EC50 | - | - | 0.4 - 2.1 µM | [11][12] |

Table 2: Effects of this compound on Cellular Excitability and Function

| Parameter | Tissue/Cell Type | This compound Concentration | Effect | Reference |

| Action Potential Frequency | Urinary Bladder Smooth Muscle Strips | 3 µM | Reduced from 20.9 ± 5.9 to 10.9 ± 3.7 per minute | [9][14] |

| Resting Membrane Potential | Urinary Bladder Smooth Muscle Strips | 3 µM | No significant effect | [9] |

| Spontaneous Phasic Contractions | Urinary Bladder Smooth Muscle | 3 µM | Reduced force by ~50% | [14] |

| EFS-Induced Contractions | Rat Corpus Cavernosum | 0.1 - 100 µM | Concentration-dependent inhibition (Max: 89 ± 5% at 100 µM) | [7] |

| pD2 Value (EFS-induced contractions) | Rat Corpus Cavernosum | - | 4.7 ± 0.3 | [7] |

| Reversal Potential | Rat Corpus Cavernosum Smooth Muscle Cells | 10⁻⁸ M | Shifted to -28.0 ± 5.8 mV | [7] |

| 10⁻⁷ M | Shifted to -36.9 ± 3.7 mV | [7] | ||

| 10⁻⁶ M | Shifted to -48.0 ± 4.6 mV | [7] |

Experimental Protocols

The primary technique used to elucidate the effects of this compound on cellular excitability is patch-clamp electrophysiology . This powerful method allows for the direct measurement of ion channel activity in live cells.

Whole-Cell Patch-Clamp Electrophysiology

This configuration is used to measure the sum of currents from all ion channels on the cell membrane.

1. Cell Preparation:

-

Cell Lines (e.g., HEK-293, IGR39, Panc-1): Cells are cultured under standard conditions and transferred to recording chambers 24-36 hours before the experiment.[13]

-

Primary Cells (e.g., Smooth Muscle Cells): Tissues are dissected and enzymatically dissociated to obtain single smooth muscle cells.[7]

2. Solutions:

-

Intracellular (Pipette) Solution (Example): Contains (in mM): 100 K-aspartate, 40 KCl, 8 NaCl, 2 CaCl₂, 10 EGTA, 10 HEPES. The pH is adjusted to 7.3 with KOH. The free Ca2+ concentration is buffered to a known level (e.g., ≈20 nM).[13]

-

Extracellular (Bath) Solution: Typically contains a physiological salt solution such as Tyrode's or Krebs-Ringer solution. The composition is adjusted based on the specific ion currents being studied.

3. Recording:

-

Glass micropipettes with a resistance of 3-5 MΩ are filled with the intracellular solution and brought into contact with a cell.[13]

-

A high-resistance seal (giga-seal) is formed between the pipette tip and the cell membrane.

-

The membrane patch under the pipette is ruptured by gentle suction to achieve the whole-cell configuration.

-

The membrane potential is clamped at a holding potential (e.g., -50 mV).[13]

-

Voltage-step protocols are applied to elicit ion channel currents. A typical protocol involves stepping the voltage from a holding potential to a range of test potentials (e.g., -80 mV to +120 mV in 20 mV increments for 500 ms).[13]

-

This compound is applied to the bath solution via a perfusion system, and the resulting changes in current are recorded.

Single-Channel Patch-Clamp Electrophysiology (Inside-Out Patch)

This configuration allows for the study of individual ion channels.

1. Patch Excision:

-

After forming a giga-seal in the cell-attached configuration, the pipette is pulled away from the cell, excising a small patch of membrane with the intracellular side facing the bath solution.

2. Solutions:

-

The bath solution contains the desired concentration of Ca2+ and can be easily exchanged to apply this compound directly to the intracellular face of the channel.

3. Recording:

-

The membrane potential of the patch is clamped at a specific voltage.

-

The opening and closing of individual channels are recorded as discrete current steps.

-

Analysis of these recordings provides information on single-channel conductance, open probability, and open/closed dwell times.

Visualizations

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound leading to decreased cellular excitability.

Experimental Workflow for Studying this compound Effects

Caption: Typical experimental workflow for patch-clamp analysis of this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the role of BKCa channels in cellular excitability. Its high potency and specificity make it a superior alternative to older BKCa channel openers like NS1619.[4] The compound's ability to reduce cellular excitability through the activation of BKCa channels has been demonstrated in a variety of cell types, suggesting its potential therapeutic utility in conditions characterized by hyperexcitability, such as certain cardiovascular and neurological disorders.[7][8] However, some studies indicate that at higher concentrations or in certain cell types, this compound may have off-target effects, such as influencing intracellular calcium levels independently of BK channel activation, which should be considered in experimental design and data interpretation.[13] This guide provides a foundational understanding of this compound's effects and the methodologies used to study them, serving as a resource for researchers and professionals in the field of drug discovery and development.

References

- 1. tocris.com [tocris.com]

- 2. medkoo.com [medkoo.com]

- 3. rndsystems.com [rndsystems.com]

- 4. The small molecule NS11021 is a potent and specific activator of Ca2+-activated big-conductance K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | KCa1.1 channel activator | Hello Bio [hellobio.com]

- 7. NS11021, a novel opener of large-conductance Ca2+-activated K+ channels, enhances erectile responses in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular mechanism of BK channel activation by the smooth muscle relaxant NS11021 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BK channel activation by NS11021 decreases excitability and contractility of urinary bladder smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. Small molecule NS11021 promotes BK channel activation by increasing inner pore hydration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NS-11021 Modulates Cancer-Associated Processes Independently of BK Channels in Melanoma and Pancreatic Duct Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. rupress.org [rupress.org]

- 16. researchgate.net [researchgate.net]

The Role of NS 11021 in Modulating Potassium Currents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule NS 11021 and its significant role in the modulation of potassium currents. This compound has emerged as a potent and specific activator of large-conductance Ca2+-activated potassium channels (BKCa, KCa1.1), making it a valuable tool for investigating the physiological and pathophysiological roles of these channels. This document details the mechanism of action, quantitative effects, and experimental methodologies associated with this compound, presenting the information in a structured and accessible format for the scientific community.

Core Mechanism of Action

This compound is a biarylthiourea derivative that primarily functions as an activator of BKCa channels.[1] Its mechanism of action is distinct from that of endogenous activators like cytosolic calcium. This compound facilitates BKCa channel activation by shifting the channel's voltage-dependence of activation towards more hyperpolarized potentials.[1][2] This effect is observed in both the presence and nominal absence of intracellular Ca2+, indicating a direct modulation of the channel's gating machinery.[1]

Recent studies using atomistic simulations suggest that this compound, a negatively charged activator (NCA), binds to the hydrophobic inner pore of the BK channel.[3][4][5] This binding is described as nonspecific and dynamic.[3][4][5] The primary mode of action appears to be an increase in the hydration of the inner pore, which promotes the opening of the hydrophobic gate.[3][4][5] This increased hydration lowers the free energy barrier for K+ permeation, leading to a significant increase in the intrinsic open probability of the channel.[3][4][5]

This compound has been shown to alter the gating kinetics of the BKCa channel, notably by slowing the deactivation time course, without affecting the single-channel conductance.[1][2][6][7] It is thought to bind to the α subunit of the channel in both open and closed conformations.[6][7]

Quantitative Data on this compound Activity

The following tables summarize the quantitative data on the effects of this compound on BKCa channel activity from various studies.

Table 1: Potency of this compound on BKCa Channels

| Parameter | Value | Cell Type/System | Reference |

| EC50 | 0.4 - 2.1 µM | Experimental Range | [3][4][5] |

| EC50 | 2.1 µM | Estimated from Rothberg, et al. | [3][4] |

| KD (calculated) | 0.3 - 3.1 µM | Atomistic Simulations | [3][4][5] |

| Activation Threshold | > 0.3 µM | Cloned KCa1.1 in Xenopus laevis oocytes | [2][8] |

Table 2: Electrophysiological Effects of this compound

| Effect | Concentration | Observation | Cell Type/System | Reference |

| Increased Open Probability | 30 µM | 62-fold increase in nominal absence of Ca2+ at V < -60 mV | Not Specified | [1] |

| Slowed Deactivation | 30 µM | ~10-fold slower at -200 mV | Not Specified | [1] |

| Increased Outward Current | 3 µM | ~3-fold increase at +40 mV | Urinary Bladder Smooth Muscle Cells | [9] |

| Increased Outward Current | 10 µM | 26-fold increase at +100 mV | IGR39 Melanoma Cells | [10] |

| Increased Outward Current | 10 µM | 15-fold increase at +100 mV | Panc-1 Pancreatic Cancer Cells | [10] |

| Current Increase | 1 µM | 25 ± 16% | hKCa1.1 in Xenopus laevis oocytes | |

| Current Increase | 3 µM | 74 ± 24% | hKCa1.1 in Xenopus laevis oocytes | |

| Current Increase | 10 µM | 273 ± 59% | hKCa1.1 in Xenopus laevis oocytes | |

| Current Increase | 30 µM | 581 ± 94% | hKCa1.1 in Xenopus laevis oocytes | |

| Shift in Reversal Potential | 10 nM - 1 µM | Leftward shift from -28.0 to -48.0 mV | Rat Corpus Cavernosum Smooth Muscle Cells | [11] |

Table 3: Specificity of this compound

| Channel Type | Concentration | Effect | Reference |

| K+ (KV), Na+, Ca2+ currents | < 10 µM | No modulatory effect | [6][7] |

| Cloned Kv channels, endogenous Na+ and Ca2+ channels (L- and T-type) | 10 µM | No influence | [2][8] |

| KV7.4 | 30 µM | Increased current | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline typical experimental protocols used in the study of this compound.

Electrophysiology (Whole-Cell Patch-Clamp)

This technique is fundamental for studying the effects of this compound on ion channel currents in isolated cells.

-

Cell Preparation : Melanoma (IGR39) and pancreatic duct adenocarcinoma (Panc-1) cells are cultured and transferred to Petri dishes 24-36 hours before the experiment.[10] For primary cells, such as smooth muscle cells from rat corpus cavernosum, tissues are enzymatically digested to obtain single cells.[11]

-